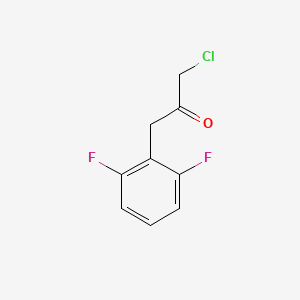

1-氯-3-(2,6-二氟苯基)丙烷-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Chloro-3-(2,6-difluorophenyl)propan-2-one is a chemical compound with the CAS Number: 1522259-48-8 . It has a molecular weight of 204.6 . The IUPAC name for this compound is 1-chloro-3-(2,6-difluorophenyl)propan-2-one .

Synthesis Analysis

A new fluorinated chalcone (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one was synthesized in 90% yield and crystallized by a slow evaporation technique . It’s a versatile reagent that can be used for the synthesis of various compounds, including amines, amino acids, and peptides.The fluorinated chalcone crystallized in centrosymmetric space group P 2 1 / c stabilized by the C–H⋯O and C–H⋯F interactions and the π⋯π contact .

Chemical Reactions Analysis

The crystalline environment was simulated through the supermolecule approach where a bulk with 378 000 atoms was built . The electric parameters were calculated at the DFT/CAM-B3LYP/6-311++G (d,p) level as a function of the electric field frequency .Physical And Chemical Properties Analysis

The macroscopic parameters such as linear refractive index and third-order nonlinear susceptibility ( χ(3)) were calculated, and the results were compared with experimental data obtained from the literature . The χ(3) -value for the chalcone crystal is 369.294 × 10 −22 m 2 V −2, higher than those obtained from a few similar types of molecule, showing that the chalcone crystal can be considered as a nonlinear optical material .科学研究应用

光环化和有机合成

1-氯-3-(2,6-二氟苯基)丙烷-2-酮与研究光环化反应有关,其中它的衍生物用作复杂有机化合物(如黄酮)合成的前体。例如,与 1-氯-3-(2,6-二氟苯基)丙烷-2-酮密切相关的 2-卤代取代的 1,3-二芳基丙烷-1,3-二酮的光化学行为已被研究,以了解卤素原子和电子供体基团对环化途径的影响 (Košmrlj & Šket,2007)。

酶促工艺开发

该化合物一直是开发酶促工艺以合成手性中间体的研究主题。例如,酮还原酶 (KRED) 被用来将类似的底物 2-氯-1-(3,4-二氟苯基)乙酮转化为具有高对映体过量的的手性醇,展示了在药物合成中绿色高效生产方法的潜力 (Guo 等人,2017)。

卤素稳定化和齿轮动力学

对卤素(包括与 1-氯-3-(2,6-二氟苯基)丙烷-2-酮相似的氯代和氟代衍生物)对甲硅烷阳离子的稳定化的研究揭示了分子结构和动力学的见解。这些研究有助于理解卤素配位在五价甲硅烷阳离子行为中的作用,这对于设计新的催化体系很重要 (Romanato 等人,2010)。

氟化学和亲核取代反应

对氟化化合物反应性的研究探索了通过氟离子催化的脱甲硅基脱氟化合成 1-取代的 2,2-二氟苯乙烯,说明了该化合物在开发新型氟化策略中的作用 (Nakamura & Uneyama,2007)。

氢硼化和有机金属化学

该化合物及其衍生物与高亲电子性硼烷的合成和应用的研究有关,这对于氢硼化反应至关重要,氢硼化反应是有机合成中广泛用于将烯烃转化为烷基硼烷的方法 (Parks、Piers 和 Yap,1998)。

作用机制

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which account for the ability to donate and accept electrons, were carried out by Kohn–Sham43 analysis . The most positive region is around the hydrogen atoms of the aromatic rings, and electrophilic attack occurs on the carbonyl group .

安全和危害

属性

IUPAC Name |

1-chloro-3-(2,6-difluorophenyl)propan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF2O/c10-5-6(13)4-7-8(11)2-1-3-9(7)12/h1-3H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAKKLVBLZWKHEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CC(=O)CCl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-fluoro-N-(3-((4-methylpiperazin-1-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B2924351.png)

![ethyl 2-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate](/img/structure/B2924352.png)

![2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2924355.png)

![1-{[4-(2,6-Dimethylmorpholino)-3-nitrophenyl]sulfonyl}-4-piperidinecarboxylic acid](/img/structure/B2924372.png)